N-(3-Amino-4-chlorophenyl)-2-(4-chlorophenoxy)-propanamide
Overview
Description
N-(3-Amino-4-chlorophenyl)-2-(4-chlorophenoxy)-propanamide is a useful research compound. Its molecular formula is C15H14Cl2N2O2 and its molecular weight is 325.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anticonvulsant Studies
N-Benzyl-3-[(chlorophenyl)amino]propanamides, related to the target compound, were synthesized and tested for anticonvulsant properties. These compounds exhibited potent activity in seizure test models, outperforming standard drugs like phenytoin and valproate, suggesting their potential in treating generalized seizures. Acute toxicity studies indicated relative safety (Idris, Ayeni, & Sallau, 2011).
Characterization of Chlorine-Containing Ibuprofen Derivative
The research involved synthesizing and characterizing a new chlorine-containing ibuprofen derivative, N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide, which is structurally related to the compound . This study provided insights into the potential development of new pharmaceutical derivatives (Manolov, Ivanov, Bojilov, & Kalinova, 2022).
Growth and Characterization of Nonlinear Organic Crystals
Studies on N-(2-Chlorophenyl)-(1-Propanamide) provided insights into the growth and characterization of nonlinear organic crystals. These crystals were analyzed for potential applications in electro-optic and nonlinear optical materials, relevant for advancing optical technology (Prabhu et al., 2001).
Antimicrobial and Anticancer Activities
Research on arylsubstituted halogen(thiocyanato)amides containing a 4-acetylphenyl fragment, which includes compounds similar to the target molecule, showed significant antibacterial and antomycotic activity. These findings highlight the potential of these compounds in antimicrobial applications (Baranovskyi et al., 2018).
Structural and Dielectric Properties
The structural and dielectric properties of N-(2 chlorophenyl)-(1-propanamide) (NCP) single crystals were studied, revealing their potential in materials science, especially in applications related to capacitance and conductivity (Srinivasan et al., 2006).
Herbicidal Activity
A study on N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide revealed its effectiveness in herbicidal activity. This demonstrates the utility of such compounds in agricultural applications (Liu et al., 2008).
Selective Androgen Receptor Modulator Studies
Related research on (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide demonstrated its efficacy as a selective androgen receptor modulator, suggesting potential applications in hormonal contraception (Jones et al., 2009).
Properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2-(4-chlorophenoxy)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2/c1-9(21-12-5-2-10(16)3-6-12)15(20)19-11-4-7-13(17)14(18)8-11/h2-9H,18H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXINKCXJTXJXQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)Cl)N)OC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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